Surface Anesthetic Potency: 28-Fold Superiority Over Procaine
In a direct head-to-head comparison using the rabbit conjunctival sac model, 2-(2-(diisopropylamino)ethoxy)butyrophenone hydrochloride achieved surface anesthesia at a concentration of 0.75 mg/mL, while procaine required 21.30 mg/mL to produce an equivalent effect [1]. This corresponds to a 28-fold potency advantage for the target compound.
| Evidence Dimension | Surface anesthetic EC50 (concentration producing anesthesia in 50% of animals) |
|---|---|
| Target Compound Data | 0.75 mg/mL |
| Comparator Or Baseline | Procaine: 21.30 mg/mL |
| Quantified Difference | 28.4-fold more potent |
| Conditions | Rabbit conjunctival sac instillation; n ≥ 6; compound administered as hydrochloride salt |
Why This Matters
This 28-fold potency differential directly justifies compound selection for any experimental protocol requiring surface anesthesia where procaine would be ineffective or would require prohibitive concentrations.
- [1] Da Re, P. et al. US3335184A – Ortho-diisopropylaminoethoxybutyrophenone and hydrochloride thereof. United States Patent, issued August 8, 1967. Column 3, lines 45–56. View Source
